Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Overview
Description
Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol. This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms
Mechanism of Action
Target of Action
Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with a formula C9H8ClN3O2 Similar pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Result of Action
Compounds of the pyrazolo[1,5-a]pyrimidine class have been found to exhibit good to high antioxidant activities .
Action Environment
It’s worth noting that the compound is a solid powder at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrazolopyrimidines and appropriate halogenating agents.
Halogenation: The pyrazolopyrimidine core is halogenated to introduce the chlorine atom at the 7-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can replace one functional group with another, often involving nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), while electrophilic substitution may involve reagents like aluminum chloride (AlCl₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized, reduced, or substituted versions, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to investigate biological pathways and mechanisms.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It may be used as a lead compound for the synthesis of new therapeutic agents targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.
Chlorinated pyrazolopyrimidines: Compounds with chlorine atoms at different positions on the pyrazolopyrimidine ring.
Methylated pyrazolopyrimidines: Compounds with methyl groups at various positions on the pyrazolopyrimidine ring.
Uniqueness: Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific combination of chlorine and methyl substituents on the pyrazolopyrimidine core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Properties
IUPAC Name |
methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-3-8-11-6(9(14)15-2)4-7(10)13(8)12-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYOGTXOPCPET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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